Heptadecanenitrile
Description
Heptadecanenitrile (CAS 5399-02-0), also known as n-heptadecanonitrile or hexadecyl cyanide, is a long-chain aliphatic nitrile with the molecular formula C₁₇H₃₃N and a molecular weight of 251.45 g/mol . It is a colorless liquid at room temperature, with a melting point of 34°C, a boiling point of 208°C at 10 mmHg, and a density of 0.831 g/cm³ . Its refractive index is 1.446, indicating moderate optical activity .
Structure
3D Structure
Properties
IUPAC Name |
heptadecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWFWWSCFIFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873467 | |
| Record name | Heptadecanenitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-02-0, 68002-65-3 | |
| Record name | Heptadecanenitrile | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptadecanenitrile | |
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| Record name | Heptadecanenitrile | |
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| Record name | Heptadecanenitrile | |
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| Record name | Heptadecanenitrile | |
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Preparation Methods
Reaction Mechanism and Optimization
The process begins with the deprotonation of H₂N-DABCO by potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF), generating a nucleophilic ammonia species. This intermediate attacks the carbonyl carbon of heptadecanal, forming an imine adduct. Subsequent elimination of water yields the nitrile product (Fig. 1). Key parameters include:
-
Molar ratios : 1:1 aldehyde-to-H₂N-DABCO, with KOtBu as a 2:1 base.
-
Temperature : Room temperature (25°C) for adduct formation, followed by heating to 50°C for elimination.
-
Solvent : Anhydrous THF ensures optimal solubility and reaction kinetics.
A representative procedure yielded this compound in 87% purity after column chromatography (petroleum ether/ethyl acetate eluent).
Substrate Scope and Limitations
The method is highly generalizable to aliphatic aldehydes but faces challenges with electron-deficient or sterically hindered substrates. For instance, aromatic aldehydes require elevated temperatures (80°C) and extended reaction times (>12 hours).
Rhodium-Catalyzed Hydrocyanation of Alkenes
A second route employs transition-metal catalysis to convert alkenes into nitriles. This method, adapted from Stephenson and Malanowski’s work, uses Rh(acac)(CO)₂ and BISBI (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) under syngas (CO/H₂) pressure.
Catalytic Cycle and Conditions
The rhodium catalyst activates the alkene substrate (e.g., 1-heptadecene) through oxidative addition, forming a π-complex. Syngas insertion generates an acylrhodium intermediate, which undergoes cyanide transfer from H₂N-DABCO/KOtBu. Critical parameters include:
-
Reaction time : 12 hours for full conversion.
This method achieves moderate yields (60–75%) but requires specialized equipment for high-pressure reactions.
Carboxylic Acid Derivatization via Acyl Chlorides
A classical approach involves converting heptadecanoic acid (C₁₇H₃₄O₂) to its acyl chloride derivative, followed by nucleophilic substitution with cyanide ions. EvitaChem reports this as a scalable industrial method.
Stepwise Procedure and Yield
-
Acyl chloride formation : Heptadecanoic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours, yielding heptadecanoyl chloride.
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Cyanide substitution : Treatment with sodium cyanide (NaCN) in dimethylformamide (DMF) at 120°C for 4 hours produces this compound.
This method provides a 65–70% overall yield but generates stoichiometric HCl, necessitating robust corrosion-resistant equipment.
Comparative Analysis of Methods
Chemical Reactions Analysis
Thermal Decomposition
Heptadecanenitrile undergoes thermal degradation at elevated temperatures, primarily through C–C bond cleavage and HCN elimination. Key pathways include:
Reaction Pathways
| Reaction Type | Equation | Rate Constant Parameters (Modified Arrhenius: ) |
|---|---|---|
| Primary C–C Bond Cleavage | C₁₇H₃₃N → CₘH₂ₘ₋₁CN + CₙH₂ₙ₊₁ (m + n =17) | , , |
| HCN Elimination | C₁₇H₃₃N → C₁₆H₃₂ + HCN | , , |
-
Mechanism : Dominant at temperatures >600 K, with bond cleavage favoring terminal positions due to lower activation energy. HCN elimination competes at higher temperatures (>800 K) .
Oxidation Reactions
In combustion environments, this compound reacts with oxygen and hydroxyl radicals:
Reaction with Molecular Oxygen
| Reaction Stage | Equation | Rate Constant () at 1000 K |
|---|---|---|
| Initial Oxidation | C₁₇H₃₃N + O₂ → C₁₇H₃₁NO + HO₂ | |
| Radical Propagation | C₁₇H₃₁NO + OH → C₁₇H₃₀NO + H₂O |
Hydroxyl Radical Attack
-
Primary Pathway : Hydrogen abstraction from the α-carbon:
Hydrolysis
Under acidic or basic conditions, this compound hydrolyzes to heptadecanoic acid or its ammonium salt:
| Condition | Equation | Products |
|---|---|---|
| Acidic | C₁₇H₃₃N + H₂O → C₁₇H₃₅NO₂ (heptadecanoic amide) | Requires prolonged heating |
| Basic | C₁₇H₃₃N + NaOH → C₁₇H₃₅COO⁻Na⁺ + NH₃ | Faster than acidic hydrolysis |
Catalytic Hydrogenation
Catalytic reduction with H₂ yields primary amines:
Combustion Byproducts
Complete combustion produces CO₂, H₂O, and NOₓ:
Data Limitations and Inferences
-
Source Constraints : Direct experimental studies on this compound are sparse. Data above are extrapolated from smaller nitriles (e.g., acetonitrile, propionitrile) in combustion kinetics literature .
-
Computational Gaps : Quantum mechanical studies on its reaction pathways are absent in the provided sources.
Scientific Research Applications
Chemical and Industrial Applications
Synthesis and Intermediates
Heptadecanenitrile serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, including fatty acids and amines. Common synthetic routes include:
- Hydrolysis: Converts this compound into heptadecanoic acid.
- Reduction: Converts it into heptadecylamine using lithium aluminum hydride (LiAlH₄) as a reducing agent.
- Substitution Reactions: The cyano group can be replaced with other functional groups through nucleophilic substitution.
Table 1: Common Reactions of this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Hydrolysis | Heptadecanoic acid | Acidic or basic conditions with water |
| Reduction | Heptadecylamine | LiAlH₄ in anhydrous ether |
| Nucleophilic Substitution | Various substituted products | Various nucleophiles under appropriate conditions |
Biological Applications
Antimicrobial Activity
this compound has shown promising antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, making it a candidate for pharmaceutical applications.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
In vitro studies have demonstrated that this compound can inhibit the growth of multi-drug resistant bacterial strains, suggesting its potential use in developing new antibiotics.
Cytotoxic Effects
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 3: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 12.3 |
| A549 | 18.7 |
These findings indicate that this compound can induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .
Environmental Applications
Interaction with Montmorillonite Clay
Research has shown that this compound interacts with montmorillonite clay, forming stable complexes through dipole interactions. This property suggests potential applications in environmental remediation, particularly in wastewater treatment.
- Mechanism of Interaction: The polar nitrile group forms complexes with the clay surface, indicating possible uses in adsorbing pollutants from water sources.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Sawadogo et al. demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, utilizing disk diffusion methods to assess effectiveness compared to standard antibiotics.
Case Study 2: Cytotoxicity Profile
Research by Bonesi et al. evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated effective inhibition of cell proliferation in a dose-dependent manner .
Mechanism of Action
The mechanism by which heptadecanenitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with phospholipids and proteins in the cell membrane.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Nitriles with varying carbon chain lengths or functional groups exhibit distinct physicochemical behaviors. Below is a comparative analysis of heptadecanenitrile and selected analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/cm³) | Refractive Index | Key Differences |
|---|---|---|---|---|---|---|---|---|
| This compound | 5399-02-0 | C₁₇H₃₃N | 251.45 | 34 | 208/10 | 0.831 | 1.446 | Longest chain; higher molecular weight |
| Dodecanenitrile | 2437-25-4 | C₁₂H₂₃N | 181.32 | -5 | 254/760 | 0.817 | 1.429 | Shorter chain; higher volatility |
| Heptanenitrile | 629-08-3 | C₇H₁₃N | 111.19 | -56 | 178/760 | 0.803 | 1.404 | Short chain; liquid at lower temperatures |
| 7-(1-Hydroxycyclopentyl)heptanenitrile | 4111-08-4 | C₁₂H₁₉NO | 193.29 | N/A | N/A | N/A | N/A | Hydroxy substituent; polar functional group |
Notes:
- Chain Length : this compound’s extended carbon chain (C17) confers higher hydrophobicity compared to shorter analogs like dodecanenitrile (C12) or heptanenitrile (C7). This reduces its solubility in polar solvents but enhances stability in lipid-rich environments .
- Functional Groups: Compounds like 7-(1-hydroxycyclopentyl)heptanenitrile (CAS 4111-08-4) introduce polar hydroxy groups, increasing reactivity in hydrogen-bonding interactions, unlike non-substituted this compound .
Biological Activity
Heptadecanenitrile, a long-chain aliphatic nitrile, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its binding affinity to various receptors, antioxidant properties, and implications in drug design.
Chemical Structure and Properties
This compound (C₁₇H₃₄N) is characterized by a long hydrophobic carbon chain with a nitrile functional group. Its structure contributes to its unique interactions within biological systems, particularly in terms of binding affinity and hydrophobic interactions.
1. Binding Affinity Studies
Recent studies have highlighted the binding potential of this compound to various molecular targets. For instance, research indicates that this compound exhibits significant binding affinity towards the epidermal growth factor receptor (EGFR), which is crucial in cancer biology.
- Docking Studies : In a study assessing the binding interactions of this compound with EGFR, it was found that the compound accepted hydrogen atoms from specific amino acids, facilitating strong hydrophobic interactions. The docking score for this compound was recorded as 1.742, indicating moderate binding affinity compared to other tested compounds .
| Compound | Docking Score |
|---|---|
| This compound | 1.742 |
| Pyridine-3-Carboxamide | -5.376 |
| 1-Chloro-3-naphthalen-1-yl-propan-2-one | -5.315 |
This table illustrates the comparative docking scores, emphasizing that while this compound shows potential, other compounds may exhibit stronger interactions with EGFR.
2. Antioxidant Properties
This compound has been investigated for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thus preventing oxidative stress and related diseases.
- Mechanism of Action : The compound's long hydrophobic chain allows it to integrate into lipid membranes, where it can interact with free radicals effectively. Preliminary studies suggest that this compound may contribute to cellular protection against oxidative damage .
3. Implications in Drug Design
The unique properties of this compound make it a candidate for drug development, particularly in targeting cancer pathways.
- Case Study : A study focused on small molecules derived from marine sources indicated that this compound could serve as a lead compound for developing new therapeutic agents targeting EGFR in breast cancer . The study emphasized the need for further exploration into its pharmacokinetics and bioavailability.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing heptadecanenitrile in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves nitrile group introduction via nucleophilic substitution or cyanation of a 17-carbon precursor. Characterization should include gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C for backbone analysis), and infrared (IR) spectroscopy to verify the nitrile functional group (C≡N stretch ~2200 cm⁻¹). Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and cross-referencing spectral data with authenticated standards, as demonstrated in studies identifying nitriles in complex mixtures .
Q. How can researchers ensure analytical accuracy when quantifying this compound in multicomponent mixtures?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS with internal standards (e.g., deuterated analogs) to mitigate matrix effects. Calibration curves should span expected concentration ranges, and validation parameters (precision, recovery, LOD/LOQ) must adhere to guidelines for chemical analysis. For trace-level detection, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) can isolate this compound from interfering compounds, as seen in studies analyzing minor nitriles in botanical extracts .
Q. What protocols ensure reproducibility in this compound-related experiments?
- Methodological Answer : Document all experimental variables rigorously, including reagent purity, instrument calibration, and environmental conditions (e.g., humidity for hygroscopic reagents). Follow IUPAC nomenclature and report physical properties (melting point, solubility) using standardized methods. Peer-reviewed protocols, such as those for nitrile synthesis in Medicinal Chemistry Research, emphasize iterative testing and open-access data sharing to address variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during this compound identification?
- Methodological Answer : Discrepancies in NMR or MS data may arise from isomeric impurities or instrumental drift. Cross-validate findings using orthogonal techniques (e.g., high-resolution MS for exact mass, X-ray crystallography for unambiguous structure elucidation). Compare results with published spectra in databases like NIST Chemistry WebBook, and report confidence scores (e.g., spectral match ≥0.95) as outlined in studies requiring rigorous compound identification .
Q. What statistical approaches are suitable for assessing heterogeneity in this compound experimental datasets?
- Methodological Answer : Apply measures like I² (proportion of total variation due to heterogeneity) or Cochran’s Q test to evaluate variability across replicate studies. For meta-analyses, random-effects models account for between-study variance, while sensitivity analyses identify outlier datasets. This approach is critical when reconciling conflicting solubility or reactivity data, as highlighted in meta-analytical frameworks for chemical research .
Q. How can mixed-methods designs enhance understanding of this compound’s physicochemical behavior?
- Methodological Answer : Combine quantitative analyses (e.g., kinetic studies of nitrile hydrolysis) with qualitative insights from computational modeling (MD simulations, DFT calculations). For example, molecular dynamics can predict solvent interactions, while experimental data validate these models. This integration addresses gaps in mechanistic understanding, aligning with mixed-methods frameworks for complex chemical systems .
Q. What strategies validate this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., thermal stress at 40–60°C, exposure to UV light) and monitor degradation via GC-MS or HPLC. Use Arrhenius kinetics to extrapolate shelf-life. Include negative controls and replicate samples to distinguish inherent instability from experimental artifacts, as recommended in pharmaceutical stability testing guidelines .
Q. How can researchers integrate experimental and computational data to predict this compound’s biological interactions?
- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using experimental logP, polar surface area, and toxicity data. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). This approach is exemplified in studies linking nitrile structure to bioactivity, requiring transparent reporting of computational parameters (force fields, basis sets) and experimental validation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
